alpha-Arbutin
Description
Properties
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(4-hydroxyphenoxy)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O7/c13-5-8-9(15)10(16)11(17)12(19-8)18-7-3-1-6(14)2-4-7/h1-4,8-17H,5H2/t8-,9-,10+,11-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJRNKVDFDLYUGJ-ZIQFBCGOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20233358 | |
| Record name | alpha-Arbutin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20233358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84380-01-8 | |
| Record name | α-Arbutin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84380-01-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Arbutin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084380018 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Arbutin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14109 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | alpha-Arbutin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20233358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxyphenyl-alpha-D-glucopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.679 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | α-D-Glucopyranoside, 4-hydroxyphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.031 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALPHA-ARBUTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72VUP07IT5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Koenigs-Knorr Glycosylation
The classical Koenigs-Knorr method employs halogenated glycosyl donors, such as tetra-O-acetyl-α-D-glucopyranosyl bromide, reacted with HQ under alkaline conditions. Early attempts yielded β-arbutin as the major product due to thermodynamic favorability. However, substituting the glucosyl donor with penta-O-acetyl-α-D-glucopyranosyl trichloroacetimidate and using trimethylsilyl trifluoromethanesulfonate (TMSOTf) as a catalyst enabled α-anomer selectivity, achieving 65% yield. Drawbacks include toxic reagents, stringent anhydrous conditions, and labor-intensive purification.
Helferich Glycosylation
The Helferich method simplifies synthesis by using acyl-protected glucose donors (e.g., penta-O-acetyl-β-D-glucopyranoside) and acidic catalysts. While traditionally β-selective, modifications using boron trifluoride diethyl etherate (BF₃·Et₂O) in dichloromethane at 30–80°C for >48 hours shifted selectivity toward α-arbutin. This method converts β-intermediates into α-anomers via thermodynamic control, yielding intermediates with ≥92% α-purity. Subsequent hydrolysis and recrystallization produce α-arbutin with >98% purity, making it industrially viable.
Table 1: Comparative Analysis of Chemical Synthesis Methods
| Method | Catalyst | Conditions | Yield (%) | α-Purity (%) |
|---|---|---|---|---|
| Koenigs-Knorr | TMSOTf | Anhydrous, 0°C | 65 | >95 |
| Helferich (Modified) | BF₃·Et₂O | 30–80°C, 48–72 h | 85 | 98 |
| Boron Trifluoride | BF₃·Et₂O | Dichloromethane, reflux | 78 | 92 |
Biotransformation and Enzymatic Methods
Enzymatic synthesis offers eco-friendly alternatives by leveraging glycosyltransferases (GTs) to catalyze α-specific glycosylation.
Glycosyltransferases (GTs)
GTs are classified into Leloir (requiring activated donors like UDP-glucose) and non-Leloir (using sucrose or starch) types. For α-arbutin, sucrose phosphorylase from Bifidobacterium adolescentis and cyclodextrin glycosyltransferase from Bacillus macerans have shown high activity, converting HQ and sucrose into α-arbutin with yields up to 72%.
Microbial Fermentation
Metabolic engineering has enabled de novo α-arbutin synthesis in microbes. For example, Escherichia coli co-expressing MNX1 (hydroquinone synthase) and AS (arbutin synthase) produced 54.71 mg/L α-arbutin from glucose. Yarrowia lipolytica strains engineered with chorismate lyase (ubiC), MNX1, and AS achieved 72.3 mg/L titers. These pathways avoid HQ toxicity by synthesizing it intracellularly from chorismate.
Table 2: Enzymatic and Microbial Production of α-Arbutin
| System | Enzyme/Pathway | Substrate | Titer (mg/L) |
|---|---|---|---|
| B. adolescentis | Sucrose phosphorylase | HQ + sucrose | 7200* |
| E. coli (engineered) | MNX1 + AS | Glucose | 54.71 |
| Y. lipolytica | ubiC + MNX1 + AS | Glucose | 72.3 |
| *Yield based on substrate conversion. |
Comparative Analysis of Preparation Methods
Chemical vs. Enzymatic Synthesis
-
Efficiency : Chemical methods achieve higher yields (78–85%) but require toxic reagents (e.g., BF₃·Et₂O). Enzymatic methods are greener but face substrate inhibition and lower volumetric productivity.
-
Purity : Helferich glycosylation delivers >98% α-arbutin, whereas enzymatic processes often require downstream purification.
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Scalability : Microbial fermentation is promising but currently limited by titers (<100 mg/L) .
Chemical Reactions Analysis
Tyrosinase Inhibition
- Inactivation of Tyrosinase: Alpha-arbutin inhibits tyrosinase, an enzyme involved in melanin production, without affecting the mRNA expression level of the enzyme . It may inhibit post-translational modification or induce irreversible inactivation of already synthesized mature tyrosinase .
- Mechanism of Inhibition: Arbutin inactivates tyrosinase by binding with the enzyme in an L-DOPA-deficient condition . Tyrosinase exists in different forms during its catalytic cycle, and arbutin can bind to a specific form (E met) in the absence of certain substrates, leading to enzyme inactivation .
- Dual Effects on Tyrosinase Activity: this compound has dual effects on monophenolase and diphenolase activities of mushroom tyrosinase . It inhibits monophenolase activity but activates diphenolase activity . The inhibition of monophenolase extends the lag time in the reaction, while the activation of diphenolase involves conformational changes in tyrosinase .
Impact on Wound Healing and Oxidative Stress
- Reduction of Reactive Oxygen Species (ROS): this compound can reduce reactive oxygen species (ROS) in human dermal fibroblast cultures . This reduction occurs through the activation of the oxidative stress pathway .
- Gene Expression Modulation: Treatment with this compound can enhance the mRNA expression of genes like COL1A1, MMP3, ELOVL3, IGF1R, and EGFR, while downregulating FOXO1 and SIRT1 . This modulation suggests a role in wound healing, anti-inflammation, and anti-aging .
- NFE2L2 (Nrf2) Activation: this compound may activate NFE2L2, which consequently activates target genes that reduce ROS . This activation is potentially linked to the release of hydroquinone after the cleavage of glycosidic bonds in arbutin .
Hydrolysis
Scientific Research Applications
Skin Lightening and Anti-Hyperpigmentation
Mechanism of Action:
Alpha-arbutin functions primarily as a skin lightening agent by inhibiting the enzyme tyrosinase, which is crucial for melanin production. Research indicates that this compound can effectively reduce melanin synthesis in human melanocytes without significantly affecting cell viability. Studies have shown that at concentrations ranging from 0.1 to 1.0 mM, this compound can decrease tyrosinase activity by up to 50% . This inhibition is more potent than other common agents like kojic acid or L-ascorbic acid at similar concentrations .
Clinical Applications:
this compound is indicated for treating various forms of hyperpigmentation, including melasma, freckles, and senile lentigines. It is often included in topical formulations aimed at reducing dark spots and evening skin tone, making it a popular ingredient in cosmetic products .
Wound Healing Properties
Research Findings:
Recent studies have highlighted the role of this compound in enhancing wound healing processes. It promotes the expression of key genes involved in collagen synthesis (COL1A1) and matrix metalloproteinases (MMP3), which are essential for tissue repair . In vitro experiments demonstrated that this compound-treated human dermal fibroblasts showed increased migration and proliferation rates, suggesting its efficacy in accelerating wound closure and minimizing scarring .
Case Study:
In a controlled study involving human dermal fibroblast cultures, treatment with this compound resulted in significant upregulation of genes associated with wound healing while downregulating oxidative stress markers. This dual action not only aids in faster recovery but also reduces the risk of post-inflammatory hyperpigmentation .
Anti-Inflammatory Effects
Mechanism:
this compound exhibits anti-inflammatory properties by modulating inflammatory pathways. Research indicates that it can reduce the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in response to UV-induced skin damage . By mitigating inflammation, this compound helps protect against photoaging and enhances overall skin health.
Clinical Relevance:
The anti-inflammatory effects make this compound beneficial for individuals with sensitive skin or conditions such as rosacea or eczema, where inflammation plays a significant role in symptom exacerbation .
Antioxidant Properties
Oxidative Stress Response:
this compound has been shown to activate the Nrf2 pathway, which is critical for cellular antioxidant defense mechanisms. By reducing reactive oxygen species (ROS) levels, it helps protect skin cells from oxidative damage caused by environmental stressors such as UV radiation and pollution .
Potential Therapeutic Applications
Broader Implications:
Emerging research suggests that this compound may have therapeutic potential beyond dermatological applications. Studies indicate its efficacy in treating conditions like osteoporosis and certain types of cancer due to its ability to modulate cellular pathways involved in these diseases .
Summary Table of this compound Applications
Mechanism of Action
Alpha-Arbutin exerts its effects primarily through the competitive inhibition of the enzyme tyrosinase. Tyrosinase is crucial for melanin synthesis, and by inhibiting this enzyme, this compound reduces melanin production, leading to a lighter skin tone . It does not affect the mRNA gene expression of tyrosinase, making it a potent yet safe skin lightening agent .
Comparison with Similar Compounds
Alpha-Arbutin vs. Beta-Arbutin
Key Findings :
This compound vs. Hydroquinone
Key Findings :
- Hydroquinone’s rapid action is offset by severe side effects, whereas this compound provides a safer, sustained alternative .
- In skin homogenates, this compound hydrolyzes to hydroquinone at pH 5.4–7.4, but slower rates in human skin mitigate toxicity risks .
This compound vs. Kojic Acid and Vitamin C Derivatives
Key Findings :
- This compound outperforms kojic acid in stability and tolerability .
- Combined with vitamin C derivatives, it enhances brightening effects via antioxidant synergy .
Research Findings and Data
Biological Activity
Alpha-arbutin (4-hydroxyphenyl alpha-glucopyranoside) is a glycosylated form of hydroquinone, primarily known for its skin-lightening properties. It has garnered attention in dermatological research due to its potential therapeutic benefits, particularly in wound healing and the modulation of oxidative stress. This article explores the biological activity of this compound, supported by recent studies and clinical findings.
This compound acts primarily as an inhibitor of tyrosinase, the enzyme responsible for melanin production in melanocytes. Studies have shown that it can significantly reduce melanin synthesis without adversely affecting cell viability. For instance, Maeda et al. demonstrated that this compound decreased tyrosinase activity in human melanocytes at concentrations between 0.1 and 1.0 mM, outperforming other agents like kojic acid in terms of efficacy at similar concentrations .
Moreover, this compound has been shown to modulate several biological pathways:
- Oxidative Stress Reduction : this compound reduces reactive oxygen species (ROS) levels in human dermal fibroblasts, which is crucial for protecting cells from oxidative damage .
- Wound Healing : The compound promotes wound healing by upregulating key genes such as type I procollagen (COL1A1) and matrix metallopeptidase 3 (MMP3), which play significant roles in tissue repair and regeneration .
- Gene Expression Modulation : Treatment with this compound has been associated with the upregulation of insulin-like growth factor 1 receptor (IGF1R) and epidermal growth factor receptor (EGFR), while downregulating forkhead box protein O1 (FOXO1) and sirtuin 1 (SIRT1), indicating its potential anti-inflammatory and anti-aging properties .
Clinical Applications
This compound is increasingly recognized for its efficacy in treating hyperpigmentation disorders such as melasma. A recent clinical trial compared a cream containing this compound and kojic acid against a triple combination cream for melasma treatment. Results indicated that both treatments were similarly effective, but the this compound formulation had fewer adverse effects and lower recurrence rates .
Table: Clinical Trial Results on this compound Efficacy
| Study | Treatment | Baseline mMASI Score | Week 12 mMASI Score | Improvement Rate |
|---|---|---|---|---|
| Study 1 | AAK Cream (this compound + Kojic Acid) | 286.89 ± 70.83 | 266.77 ± 67.75 | 51.9% slight improvement |
| Study 2 | Triple Combination Cream | 283.36 ± 73.97 | 241.68 ± 73.26 | 33.3% slight improvement |
Synergistic Effects
Recent studies have explored the synergistic effects of this compound when combined with other compounds like kaempferol-7-O-α-L-rhamnopyranoside. These combinations have shown enhanced biological activity, leading to greater reductions in melanin content compared to treatments with this compound alone . This suggests that formulation strategies could optimize the efficacy of this compound in clinical applications.
Case Studies
A notable case study involved patients using a topical formulation containing a combination of this compound and tranexamic acid, which demonstrated significant improvement in melasma severity after consistent application over several weeks . The study highlighted not only the effectiveness of this compound but also its safety profile compared to more aggressive treatments like hydroquinone.
Q & A
Q. How should in vitro this compound efficacy data inform clinical trial design for hyperpigmentation?
- Methodological Answer : Translate IC50 values to human-equivalent doses using allometric scaling (body surface area normalization). Incorporate bioavailability studies (Franz diffusion cells) to optimize topical delivery systems (e.g., liposomal encapsulation) .
Key Considerations for Research Design
- Contradiction Analysis : When conflicting data arise (e.g., antioxidant vs. pro-oxidant effects), conduct comparative assays under identical conditions and validate with orthogonal methods (e.g., HPLC-MS for degradation products) .
- Ethical Compliance : For human subject studies, align protocols with IRB requirements (e.g., informed consent for biopsy sampling) and report adverse events per CONSORT guidelines .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
